3-Methylisoquinoline-6-carbonitrile CAS 1416712-56-5 properties
3-Methylisoquinoline-6-carbonitrile CAS 1416712-56-5 properties
An In-depth Technical Guide to 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5)
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on 3-Methylisoquinoline-6-carbonitrile (CAS 1416712-56-5), a specific derivative with potential applications in drug discovery. Due to the limited publicly available data for this exact compound, this document provides a comprehensive technical overview by integrating established principles of isoquinoline chemistry with empirical data from structurally analogous compounds. We will cover predicted physicochemical properties, plausible synthetic routes with detailed protocols, potential therapeutic applications based on related structures, and essential safety and handling procedures. The aim is to equip researchers with the foundational knowledge required to synthesize, handle, and investigate this promising molecule.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a benzo[c]pyridine system, is a cornerstone in the development of pharmacologically active agents.[1] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for interacting with various biological targets. This scaffold is found in a variety of alkaloids, such as papaverine, which exhibit important physiological effects.[1] In modern drug discovery, synthetic isoquinoline derivatives are being explored for a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1]
The introduction of specific functional groups, such as a methyl group at the 3-position and a carbonitrile at the 6-position, is a strategic design choice. The nitrile group, in particular, is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for further chemical modification. The quinoline-6-carbonitrile scaffold, for instance, has been identified as an optimal framework for binding to Cyclin-Dependent Kinase 8 (CDK8), a target in cancer therapy.[2]
Physicochemical and Spectroscopic Profile
While experimental data for 3-Methylisoquinoline-6-carbonitrile is not extensively documented, we can infer its properties from its constituent parts and related molecules.
Core Properties
The fundamental properties are calculated based on the molecular structure. Data from closely related analogs like 3-methylisoquinoline and isoquinoline-6-carbonitrile are provided for context.
| Property | 3-Methylisoquinoline-6-carbonitrile (Predicted/Calculated) | 3-Methylisoquinoline (CAS 1125-80-0)[3] | Isoquinoline-6-carbonitrile (CAS 106778-42-1)[4] |
| Molecular Formula | C₁₁H₈N₂ | C₁₀H₉N | C₁₀H₆N₂ |
| Molecular Weight | 168.19 g/mol | 143.19 g/mol | 154.17 g/mol |
| Appearance | Predicted to be a solid at room temperature | White to off-white solid | Not specified |
| Melting Point | Not available | 63-65 °C[5] | Not available |
| Boiling Point | Not available | 251 °C[5] | Not available |
| Topological Polar Surface Area (TPSA) | 36.68 Ų (Calculated for isomer)[6] | Not available | 36.7 Ų[4] |
| LogP | 2.41 (Calculated for isomer)[6] | Not available | Not available |
Predicted Spectroscopic Signatures
The structural identity of synthesized 3-Methylisoquinoline-6-carbonitrile would be confirmed using standard spectroscopic techniques. The expected data, based on characteristic chemical shifts and absorptions from similar structures found in literature, are as follows:
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¹H NMR: Protons on the isoquinoline ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The methyl group at the C3 position would likely be a singlet at approximately δ 2.5-2.8 ppm.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-155 ppm range. The nitrile carbon (C≡N) is expected around δ 118-120 ppm, and the methyl carbon around δ 20-25 ppm.
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Infrared (IR) Spectroscopy: Key vibrational stretches would include a sharp peak for the C≡N group around 2220-2240 cm⁻¹, C-H stretches for the aromatic ring (~3050 cm⁻¹), and C-H stretches for the methyl group (~2950 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI or a similar soft ionization technique should show a prominent [M+H]⁺ ion corresponding to the calculated exact mass of the molecule.
Synthesis and Purification Strategy
A robust and versatile method for constructing the 3-methylisoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation. This approach is well-established for producing a variety of isoquinoline derivatives.[7]
Proposed Synthetic Workflow
The proposed synthesis begins with a commercially available phenethylamine derivative, which undergoes acylation followed by cyclization and aromatization to yield the target compound.
Caption: Proposed synthetic pathway for 3-Methylisoquinoline-6-carbonitrile.
Detailed Experimental Protocol
Causality and Experience: This multi-step protocol is designed for efficiency and control. Acylation is a standard procedure to form the necessary amide precursor. The Bischler-Napieralski reaction is a powerful choice for cyclization, using dehydrating agents like P₂O₅ and POCl₃ to drive the reaction. The final dehydrogenation step is critical for aromatization to the stable isoquinoline ring system; palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.
Step 1: Synthesis of N-Acetyl-2-(4-cyanophenyl)ethylamine (Amide Formation)
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Dissolve 2-(4-cyanophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
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Add acetyl chloride (1.1 eq) dropwise to the solution. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-7-cyano-3,4-dihydroisoquinoline (Cyclization)
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To a solution of the amide from Step 1 (1.0 eq) in dry toluene, add phosphorus pentoxide (P₂O₅, ~1.5 w/w) and phosphorus oxychloride (POCl₃, ~3.0 eq).
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Heat the mixture to reflux (approx. 110 °C) for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude dihydroisoquinoline is often used in the next step without further purification.
Step 3: Synthesis of 3-Methylisoquinoline-6-carbonitrile (Aromatization)
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Dissolve the crude dihydroisoquinoline from Step 2 in a high-boiling point solvent like decalin or xylenes.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to obtain pure 3-Methylisoquinoline-6-carbonitrile.
Potential Applications in Drug Discovery
The structural motifs within 3-Methylisoquinoline-6-carbonitrile suggest several promising avenues for therapeutic research. The isoquinoline core is a well-established pharmacophore, and the nitrile group can significantly influence biological activity.
-
Anticancer Agents: Many isoquinoline and quinoline derivatives exhibit potent antiproliferative activity.[1][8] They can function as inhibitors of key enzymes in cancer signaling pathways, such as kinases (e.g., EGFR, VEGFR-2) or topoisomerases.[1][8][9] The quinoline-6-carbonitrile scaffold specifically has been optimized for potent and selective inhibition of CDK8/19, which are implicated in transcription regulation in cancer.[2]
-
Antimicrobial Agents: The isoquinoline framework is also being investigated for the development of new antibacterial compounds.[7]
-
Enzyme Inhibition: Quinoxaline-based structures, which are structurally related, are investigated as potent enzyme inhibitors for various diseases.[10] The nitrile group can serve as a key interaction point within an enzyme's active site.
Caption: Potential mechanisms of action for isoquinoline-based compounds.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 3-Methylisoquinoline-6-carbonitrile. Therefore, precautions must be based on data from hazardous, structurally similar compounds like Isoquinoline-3-carbonitrile.[11] The compound should be treated as harmful if swallowed, in contact with skin, or if inhaled.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Statement | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[12] |
| Skin Irritation | H315: Causes skin irritation.[13] | Impervious clothing and gloves.[12] |
| Eye Irritation | H319: Causes serious eye irritation.[13] | Safety goggles or face shield.[12] |
| Respiratory Irritation | H335: May cause respiratory irritation.[13] | Use only in a chemical fume hood or well-ventilated area.[11][12] A suitable respirator may be required.[12] |
Handling and Storage Protocol
-
Handling: Always handle this compound within a certified chemical fume hood.[11] Avoid generating dust. Avoid contact with eyes, skin, and clothing.[11] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][14] Store locked up.[12]
-
Incompatible Materials: Strong oxidizing agents.[11]
-
Spills: In case of a spill, evacuate the area.[12][14] Wear full personal protective equipment.[12] Absorb the spill with an inert material (e.g., diatomite) and place it in a suitable, closed container for disposal.[12][14] Do not let the product enter drains.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]
Conclusion
3-Methylisoquinoline-6-carbonitrile is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. While direct experimental data is sparse, a comprehensive understanding can be built from established chemical principles and analysis of related structures. The proposed synthetic route via the Bischler-Napieralski reaction provides a reliable method for its preparation. Based on the known bioactivities of similar isoquinoline and quinoline carbonitriles, this molecule warrants investigation for applications in oncology and infectious diseases. Strict adherence to safety protocols derived from analogous compounds is mandatory for its handling and investigation.
References
-
PubChem. 3-Methylisoquinoline. [Link]
- Al-Zahrani, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5.
-
Royal Society of Chemistry. Supporting Information For: A general and efficient synthesis of quinolines. [Link]
-
PubChem. Isoquinoline-6-carbonitrile. [Link]
-
NIST. Isoquinoline, 3-methyl-. [Link]
-
Sciencemadness.org. SYNTHESIS OF 3-METHYL ISOQUINOLINES. [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PMC. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. [Link]
-
PMC. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]
-
PMC. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 3-methyl- [webbook.nist.gov]
- 4. Isoquinoline-6-carbonitrile | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylisoquinoline | 1125-80-0 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyquinoxaline-6-carbonitrile | Benchchem [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
